![molecular formula C9H18Cl2N4 B1452940 3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride CAS No. 1308647-41-7](/img/structure/B1452940.png)
3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Overview
Description
3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is a chemical compound with the CAS Number: 1308647-41-7 . It has a molecular weight of 253.17 . The IUPAC name for this compound is 3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes compounds similar to the one , has been reported . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16N4.2ClH/c1-2-13-7-11-12-9 (13)8-4-3-5-10-6-8;;/h7-8,10H,2-6H2,1H3;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Scientific Research Applications
Pharmacology: NOP Receptor Targeting
The NOP receptor is a critical biological target for various potential therapeutic applications. Compounds containing the 1,2,4-triazole moiety, such as “3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride”, have been studied for their ability to induce analgesia, hypotension, bradycardia, and diuresis. They also stimulate food intake, produce anxiolysis, inhibit memory processes, and modulate neurotransmitter release at central and peripheral sites .
Chemical Synthesis: Aromatase Inhibition
In the field of chemical synthesis, 1,2,4-triazole derivatives are designed based on the structures of known aromatase inhibitors like Letrozole and Anastrozole. The triazole ring in “3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride” can be utilized to develop novel inhibitors that could serve as therapeutic agents in diseases where aromatase activity is a concern, such as certain cancers .
Material Science: Combustible Solids
The compound’s solid form and chemical structure suggest its potential application in material science, particularly in the development of combustible materials. Its stability and reactivity could be harnessed for controlled combustion processes .
Biological Research: Antimicrobial Properties
Recent literature indicates that compounds with a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety exhibit significant biological properties. These include antimicrobial, anti-inflammatory, and antifungal activities. The triazole core of “3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride” could be explored for similar biological applications .
Analytical Chemistry: Reference Standards
Given its defined molecular weight and structure, “3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride” can be used as a reference standard in analytical chemistry. It can help in the calibration of instruments and validation of analytical methods .
Neuroscience: Neurotransmitter Modulation
The compound’s influence on neurotransmitter release suggests its application in neuroscience research. It could be used to study the mechanisms of neurotransmitter modulation and its effects on neural activity and behavior .
Mechanism of Action
While the specific mechanism of action for 3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is not available, 1,2,4-triazole derivatives have been evaluated for their neuroprotective and anti-inflammatory properties . They have shown promising results in inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Safety and Hazards
properties
IUPAC Name |
3-(4-ethyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.2ClH/c1-2-13-7-11-12-9(13)8-4-3-5-10-6-8;;/h7-8,10H,2-6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVFAKCYSXGOTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1C2CCCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-ethyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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